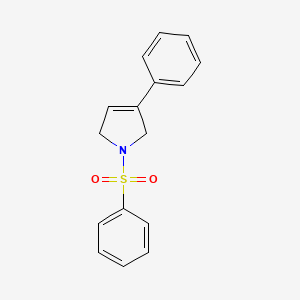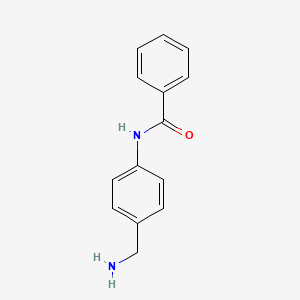![molecular formula C13H13N3OS B7451343 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
Wirkmechanismus
The exact mechanism of action of 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It may also regulate the expression of genes that are involved in glucose metabolism and neuronal function.
Biochemical and Physiological Effects:
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines. It may also inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea in lab experiments is its potential to target multiple pathways involved in various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood. It may also have off-target effects that need to be investigated further.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on the gut microbiome and its potential use in treating gut-related disorders. Additionally, more research is needed to understand its mechanism of action and potential off-target effects.
Conclusion:
In conclusion, 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea is a chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future research directions include investigating its potential use in the treatment of neurodegenerative diseases and gut-related disorders, as well as understanding its mechanism of action and potential off-target effects.
Synthesemethoden
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea can be synthesized using various methods. One of the common methods is the reaction of 3-bromo-1-(methylsulfanyl)benzene with 3-aminopyridine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea has potential applications in various scientific research fields. It has been studied for its anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of diabetes and neurological disorders.
Eigenschaften
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-18-12-6-2-4-10(8-12)15-13(17)16-11-5-3-7-14-9-11/h2-9H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEKWQSUHUUMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)
![Ethyl 2-(2,7-diazaspiro[4.5]decane-7-carbonylamino)benzoate;hydrochloride](/img/structure/B7451276.png)


![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451306.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451308.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)





